molecular formula C11H15NO2 B13014618 Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate

Cat. No.: B13014618
M. Wt: 193.24 g/mol
InChI Key: NDGBFTVILUJIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is a chemical compound with the molecular formula C11H15NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
  • Methyl 2-amino-2-(4-methylphenyl)acetate
  • Methyl 2-amino-2-(3,4-dimethylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-amino-2-(3,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3

InChI Key

NDGBFTVILUJIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.